2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphen yl)acetamide
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Overview
Description
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors.
Substitution Reactions:
Thioether Formation: The thioether linkage can be formed by reacting the triazole derivative with a thiol compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced triazole derivatives .
Scientific Research Applications
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used to study various biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The compound’s structure allows it to bind to specific sites on proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-oxadiazole
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids
Uniqueness
Compared to similar compounds, 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide has a unique combination of functional groups that confer specific biological activities. The presence of both triazole and thioether linkages enhances its potential for diverse applications in medicinal and materials chemistry .
Properties
Molecular Formula |
C18H18BrN5OS |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18BrN5OS/c1-11-5-3-4-6-14(11)17-22-23-18(24(17)20)26-10-16(25)21-15-8-7-13(19)9-12(15)2/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
KEBQKYVBNBABPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Br)C |
Origin of Product |
United States |
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